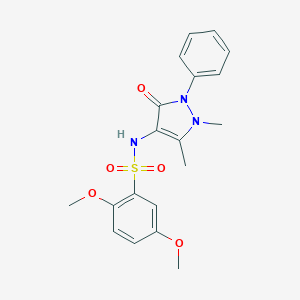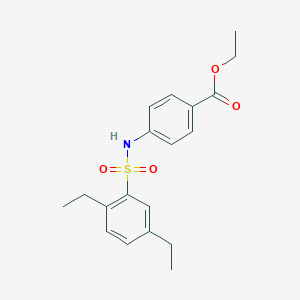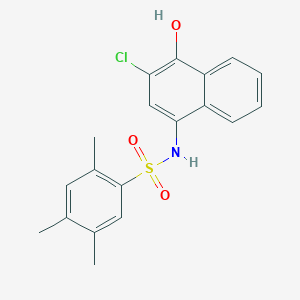
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound with the linear formula C32H35N5O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was then characterized by single crystal XRD analysis .Molecular Structure Analysis
The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond, which forms an S(6) ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 617.795 . In another variant of the compound, the 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study delved into the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces in hydrochloric acid solutions. The research found that these compounds act as excellent inhibitors, even at low concentrations, and adhere to the Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in acidic environments (Tawfik, 2015).
Antimicrobial and Anticancer Activities
Several derivatives have been synthesized and evaluated for their biological activities, showing promise in antimicrobial and anticancer applications. For instance, a study on new 4-aminoantipyrine-based heterocycles demonstrated significant anticancer activity against breast cancer cell lines, highlighting these compounds as potential therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Synthesis and Characterization of New Derivatives
Research on the synthesis and structural characterization of new derivatives has led to the development of compounds with potential for further investigation in various scientific domains. For example, the synthesis and characterization of new metallophthalocyanines containing these moieties have been reported, which could have implications in materials science and catalysis (Ertem et al., 2017).
Antioxidant Properties
Another study synthesized a series of sulfonamides from Ampyrone, showing significant antimicrobial and antioxidant activities. This suggests their potential use in the development of new antimicrobial and antioxidant agents (Badgujar, More, & Meshram, 2018).
Intermolecular Interactions
Research has also been conducted on the intermolecular interactions of antipyrine-like derivatives, providing insights into their structural and energetic characteristics. This has implications for understanding the properties of these compounds at the molecular level and their potential applications in drug design and other areas (Saeed et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.
Mode of Action
The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes that are key to the compound’s mode of action.
Result of Action
The result of the compound’s action is a good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound could have a strong affinity for its target, potentially leading to significant biological effects.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)17-12-15(26-3)10-11-16(17)27-4/h5-12,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIJQBNFMCGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)
![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)
![3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid](/img/structure/B491987.png)

![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B492015.png)
![2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B492018.png)
![Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492019.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492020.png)
![Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492024.png)
